molecular formula C24H27ClFN3O2 B1662584 S 14506 hydrochloride CAS No. 286369-38-8

S 14506 hydrochloride

Cat. No. B1662584
M. Wt: 443.9 g/mol
InChI Key: HWLZKPKZVOLFGK-UHFFFAOYSA-N
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Description

S 14506 hydrochloride is a highly potent selective 5-HT1A receptor full agonist . It also acts as a 5-HT2A/2C antagonist . It displays dopamine antagonist properties by blocking dopamine D2 receptors . S 14506 hydrochloride inhibits the in vivo binding of [3H]raclopride in striatum and olfactory bulbs .


Molecular Structure Analysis

The molecular formula of S 14506 hydrochloride is C24H26FN3O2.HCl . The molecular weight is 443.94 . The IUPAC name is 4-Fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide hydrochloride .


Physical And Chemical Properties Analysis

S 14506 hydrochloride is a solid substance . The storage temperature is -80/-20°C .

Scientific Research Applications

Dopamine Receptor Antagonist Properties

S 14506 has been studied for its properties as a dopamine receptor antagonist. It has been found to antagonize stereotyped climbing and sniffing induced by apomorphine and amphetamine in mice, suggesting its role in blocking dopamine D2 receptors. This finding indicates its potential utility in neuropsychiatric research, especially in relation to conditions involving dopamine dysregulation, such as schizophrenia or Parkinson's disease (Protais, Chagraoui, Arbaoui, & Mocaër, 1994).

5-HT1A Receptor Coupling

S 14506 has shown unique binding properties to 5-HT1A receptors, behaving as a potent agonist both in vitro and in vivo. This is significant because 5-HT1A receptors are involved in numerous physiological processes including mood regulation, anxiety, and thermoregulation. The compound's ability to act as a high-affinity agonist at these receptors offers a potential pathway for developing new therapeutic agents for mental health conditions (Milligan, Kellett, Dacquet, Dubreuil, Jacoby, Millan, Lavielle, & Spedding, 2001).

Anxiolytic Potential

Research has characterized S 14506 as an extremely potent, orally active, high-efficacy agonist at 5-HT1A receptors with exceptional anxiolytic potential. This property has been demonstrated in various animal models, suggesting its relevance in studying and potentially treating anxiety disorders (Colpaert, Koek, Lehmann, Rivet, Lejeune, Canton, Bervoets, Millan, Laubie, & Lavielle, 1992).

Dependence Potential Assessment

A study assessing the dependence potential of S 14506 compared to benzodiazepines found that S 14506 did not induce the typical withdrawal effects seen with benzodiazepines. This suggests that S 14506 might be a safer alternative with lower dependence potential, important for the development of new psychiatric medications (Goudie & Leathley, 1994).

Safety And Hazards

The safety data sheet for S 14506 hydrochloride can be found at the provided reference . Please refer to it for detailed safety and hazard information.

properties

IUPAC Name

4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2.ClH/c1-30-21-10-7-18-3-2-4-23(22(18)17-21)28-15-13-27(14-16-28)12-11-26-24(29)19-5-8-20(25)9-6-19;/h2-10,17H,11-16H2,1H3,(H,26,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLZKPKZVOLFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042628
Record name S 14506 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S 14506 hydrochloride

CAS RN

135721-98-1
Record name Benzamide, 4-fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135721-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((4-Fluorobenzoylamino)ethyl)-4-(7-methoxy-1-naphthyl)piperazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135721981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S 14506 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-14506 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/098102RI3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AJ Goudie, MJ Leathley - Journal of Psychopharmacology, 1994 - journals.sagepub.com
… Drugs These were chlordiazepoxide hydrochloride (Sigma, UK) and S-14506 hydrochloride (Servier, France). All injections were made up as suspensions in Cremophor EL (Sigma, UK)…
Number of citations: 3 journals.sagepub.com
KNG Herrera, E Zaganjor, Y Ishikawa, JB Spinelli… - Cell reports, 2018 - cell.com
Sirtuin 3 (SIRT3) is a NAD + -dependent deacetylase downregulated in aging and age-associated diseases such as cancer and neurodegeneration and in high-fat diet (HFD)-induced …
Number of citations: 29 www.cell.com
NM Barnes, JF Neumaier - Tocris Biosci Sci Rev Ser, 2011 - resources.tocris.com
Introduction 5-hydroxytryptamine (5-HT, serotonin) is an ancient biochemical manipulated through evolution to be utilized extensively throughout the animal and plant kingdoms. …
Number of citations: 46 resources.tocris.com
M Spasic - 2018 - search.proquest.com
Osteoporosis is a devastating condition characterized by decreased bone mass, and affects over 50% of the population over 50 years old. Progression of osteoporosis results in …
Number of citations: 1 search.proquest.com

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